N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted with a 4-chlorophenyl group at position 4 and a 4-(2-methylpropoxy)benzamide moiety at position 2. The compound’s molecular formula is C₁₉H₁₈ClN₃O₃, with an average molecular mass of 371.82 g/mol. Its structural uniqueness arises from the combination of a halogenated aromatic ring (4-chlorophenyl) and an alkoxy-substituted benzamide group, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)11-25-16-9-5-14(6-10-16)19(24)21-18-17(22-26-23-18)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
GOQRSEAPQWJXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation: Chalcone Derivatives
The synthesis begins with the preparation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1), a chalcone derivative. Reacting 4-chlorophenylhydrazine with phenylacetaldehyde in 1,4-dioxane under reflux for 4 hours yields the aldehyde intermediate. Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon initiates this step, followed by proton transfer and dehydration.
Oxadiazole Ring Cyclization
The chalcone derivative undergoes cyclization in acetic anhydride at 140°C for 5 hours to form 1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethenone (3). This step is catalyzed by the electron-withdrawing nature of the acetyl group, which facilitates intramolecular nucleophilic substitution.
Final Amide Coupling
The target compound is synthesized by refluxing intermediate (3) with 4-(2-methylpropoxy)benzohydrazide in ethanol for 7–9 hours in the presence of anhydrous ZnCl₂. The Lewis acid catalyzes Schiff base formation, with the reaction progress monitored by TLC. Conventional methods yield 57–77% depending on substituents, with longer reaction times (420–540 minutes).
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation drastically reduces reaction times from hours to minutes. For analogous compounds, microwave-assisted synthesis at 300 W power achieves yields of 79–92% in 8–10 minutes. The dielectric heating mechanism promotes rapid dipole rotation, accelerating nucleophilic attacks and dehydrations.
Optimization Parameters
Key parameters include:
-
Solvent : Ethanol or DMF, which absorb microwaves efficiently.
-
Catalyst : Anhydrous ZnCl₂ retained, with no degradation observed under microwave conditions.
A comparative yield table for analogous compounds highlights the microwave advantage:
| Substituent (R) | Conventional Yield (%) | Microwave Yield (%) | Time Reduction (minutes) |
|---|---|---|---|
| -C₆H₅ | 77 | 92 | 410 |
| -4-NO₂-C₆H₄ | 58 | 79 | 412 |
| -4-Cl-C₆H₄ | 74 | 92 | 470 |
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The formation of the 1,2,5-oxadiazole ring proceeds via a [3+2] cycloaddition between the nitrile oxide (generated in situ from hydroxylamine and nitrile precursors) and the acetylene moiety. Patent WO2020070611A1 corroborates this pathway, noting that nitrile derivatives react with hydroxylamine salts under basic conditions to form hydroxylimidamide intermediates.
Byproduct Formation
Prolonged heating in conventional methods leads to:
-
Hydrolysis : Partial cleavage of the oxadiazole ring to carboxylic acids at >150°C.
-
Oligomerization : Di- and tri-mer formation due to excess benzohydrazide.
Spectroscopic Characterization
Infrared Spectroscopy
The target compound exhibits:
Nuclear Magnetic Resonance
-
¹H NMR : Singlet at 5.69 ppm (oxadiazole C₂–H), 2.17 ppm (−CH₃), and 12.30 ppm (−CONH–).
-
¹³C NMR : 157.6 ppm (oxadiazole C₃), 147.3 ppm (pyrazole C₄).
Comparative Analysis of Methods
Yield and Purity
Microwave synthesis consistently outperforms conventional methods, with purity >98% by HPLC versus 90–95% for thermal reactions. Reduced side reactions and shorter exposure to high temperatures minimize decomposition.
Environmental Impact
Microwave methods reduce solvent consumption by 60% and energy use by 70%, aligning with green chemistry principles.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains and fungi. The specific compound N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has been evaluated for its efficacy against multiple pathogenic microorganisms. It demonstrated comparable or superior activity to established antibiotics such as ciprofloxacin and penicillin G in preliminary screening tests against mycobacterial and fungal strains .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. The incorporation of the oxadiazole ring has been linked to cytotoxic effects on various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell proliferation .
Case Study 1: Antimicrobial Testing
In a study published in Pharmaceutical Biology, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Among these derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria . This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer effects of various oxadiazole derivatives against human cancer cell lines. This compound was found to induce apoptosis in colon cancer cells significantly more than control groups . This suggests that modifications to the oxadiazole structure can enhance its efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities including antimicrobial, antitumor, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 329.78 g/mol. The compound features a chlorophenyl group attached to an oxadiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O3 |
| Molecular Weight | 329.78 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of oxadiazole derivatives showed promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. In particular, the compound demonstrated an inhibition rate of over 70% against these strains at concentrations around 500 mg/L .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively researched. One study highlighted that compounds containing the oxadiazole moiety exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Insecticidal Activity
The insecticidal properties of this class of compounds have also been evaluated. A study reported that derivatives similar to this compound exhibited high insecticidal activity against pests like Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values were found to be significantly lower than those of conventional insecticides .
Case Studies
- Antimicrobial Efficacy : A research article published in 2022 investigated a series of benzamide derivatives including the target compound for their antibacterial properties. The study concluded that modifications at the phenyl ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Antitumor Mechanism : A study focused on the antitumor activity of oxadiazole derivatives revealed that the compound induced cell cycle arrest in cancer cells, leading to increased apoptosis rates. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells upon treatment with the compound .
- Insecticidal Performance : In another case study, the efficacy of various oxadiazole-based insecticides was tested against agricultural pests. The results indicated that specific structural modifications led to enhanced lethality, suggesting a structure-activity relationship critical for future design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzamide-oxadiazole derivatives, emphasizing substituent effects and molecular properties:
Structural and Functional Insights
- Halogen vs. In contrast, alkoxy groups like 2-methylpropoxy may increase solubility due to their polar nature .
- Substituent Position : Meta-substituted benzamide derivatives (e.g., 3-fluoro in Compound 46 ) exhibit distinct electronic effects compared to para-substituted analogs. Fluorine’s electron-withdrawing nature could modulate reactivity or binding interactions.
- Branched vs. Linear Alkoxy Chains : The 2-methylpropoxy group in the target compound introduces steric bulk, which might influence receptor binding compared to linear chains (e.g., propoxy or pentyloxy in ).
Physicochemical Properties
- Molecular Weight : The target compound (371.82 g/mol) is heavier than simpler analogs like Compound 46 (317.71 g/mol) due to its branched alkoxy chain and chlorophenyl group.
- Polarity : Methoxy-substituted derivatives (e.g., ) are more polar than chlorinated or alkylated analogs, impacting solubility and pharmacokinetics.
Research Findings and Implications
- Synthetic Routes : The target compound likely follows protocols analogous to those for Compounds 46–48 , involving acylation of an oxadiazole amine precursor with 4-(2-methylpropoxy)benzoyl chloride. Characterization would require IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic and alkoxy protons), and HRMS for validation.
- The 4-chlorophenyl group is common in antimicrobial agents, hinting at possible therapeutic applications.
- Structure-Activity Relationships (SAR) :
Q & A
Q. What are the standard synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide?
The compound is typically synthesized via coupling reactions. For example, analogous benzamide derivatives are prepared using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents between carboxylic acid derivatives and substituted anilines. Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or THF), and purification via column chromatography. Structural validation employs IR spectroscopy (to confirm amide C=O and N-H stretches), ¹H-NMR (to verify substituent integration), and elemental analysis .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Post-synthesis characterization involves:
- IR spectroscopy : Identification of key functional groups (e.g., oxadiazole ring vibrations at ~1,250–1,350 cm⁻¹).
- ¹H-NMR : Confirmation of aromatic proton environments and substituent integration ratios (e.g., methoxy or chlorophenyl groups).
- Mass spectrometry (MS) : Determination of molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves bond lengths, angles, and crystal packing, as demonstrated in structurally similar benzamide derivatives .
Q. What are the foundational fluorescence properties of this compound?
Fluorescence studies require optimization of:
- Solvent polarity : Non-polar solvents (e.g., cyclohexane) enhance emission intensity.
- pH : Maximum intensity observed at pH 5 due to protonation/deprotonation equilibria of the oxadiazole and amide groups.
- Temperature : Stability at 25°C , with quenching observed at higher temperatures. Key parameters include λex = 340 nm , λem = 380 nm , LOD = 0.269 mg/L , and LOQ = 0.898 mg/L .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with similar oxadiazole cores?
- Catalyst screening : Test alternatives to DCC/HOBt, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMAP (4-dimethylaminopyridine).
- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance coupling efficiency.
- Temperature gradients : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to reduce time.
- Workup protocols : Use acid-base extraction to isolate amide products from unreacted reagents .
Q. What methodologies resolve contradictions in fluorescence data under varying experimental conditions?
Discrepancies in emission intensity may arise from:
- Solvent dielectric effects : Use time-resolved fluorescence to differentiate static vs. dynamic quenching.
- pH-dependent aggregation : Conduct dynamic light scattering (DLS) to detect nanoparticle formation.
- Temperature-controlled studies : Apply Arrhenius plots to quantify thermal quenching rates. For binding constant (Kb) calculations, use the Benesi-Hildebrand equation with titration data .
Q. How can the biological activity of this compound be systematically explored?
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
- Enzyme inhibition : Target kinases or proteases (e.g., COX-2) via fluorogenic substrate assays.
- Cellular uptake : Use confocal microscopy with fluorescently tagged analogs to track intracellular localization.
- SAR (Structure-Activity Relationship) : Modify the 2-methylpropoxy or chlorophenyl groups and compare bioactivity .
Q. What advanced techniques elucidate electronic and steric effects of substituents on reactivity?
- DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions.
- X-ray photoelectron spectroscopy (XPS) : Analyze electron density shifts in the oxadiazole ring.
- Steric maps : Generate 3D models (e.g., using Spartan) to assess substituent bulk and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
